methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14802291
InChI: InChI=1S/C16H18N2O5/c1-22-8-7-18-10-13(15(20)17-9-14(19)23-2)11-5-3-4-6-12(11)16(18)21/h3-6,10H,7-9H2,1-2H3,(H,17,20)
SMILES:
Molecular Formula: C16H18N2O5
Molecular Weight: 318.32 g/mol

methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate

CAS No.:

Cat. No.: VC14802291

Molecular Formula: C16H18N2O5

Molecular Weight: 318.32 g/mol

* For research use only. Not for human or veterinary use.

methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate -

Specification

Molecular Formula C16H18N2O5
Molecular Weight 318.32 g/mol
IUPAC Name methyl 2-[[2-(2-methoxyethyl)-1-oxoisoquinoline-4-carbonyl]amino]acetate
Standard InChI InChI=1S/C16H18N2O5/c1-22-8-7-18-10-13(15(20)17-9-14(19)23-2)11-5-3-4-6-12(11)16(18)21/h3-6,10H,7-9H2,1-2H3,(H,17,20)
Standard InChI Key GRZUNTXJTFRLEV-UHFFFAOYSA-N
Canonical SMILES COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC(=O)OC

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1,2-dihydroisoquinolin-1-one core, which provides a planar aromatic system conducive to π-π interactions.

  • A 2-methoxyethyl group at position 2, introducing steric bulk and polarity.

  • A glycinate ester linked via a carbonyl group at position 4, enabling hydrogen bonding and enzymatic cleavage.

The molecular formula is tentatively assigned as C₁₆H₁₇N₂O₆ based on its molecular weight (332.4 g/mol) and structural fragments.

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves:

  • Bischler-Napieralski cyclization to form the isoquinoline core.

  • Alkylation with 2-methoxyethyl bromide to introduce the methoxyethyl group.

  • Carboxylic acid activation (e.g., using thionyl chloride) followed by coupling with methyl glycinate.

A hypothetical reaction scheme is provided below:

Isoquinoline precursor+2-Methoxyethyl bromideBaseIntermediateGlycinate couplingTarget compound\text{Isoquinoline precursor} + \text{2-Methoxyethyl bromide} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Glycinate coupling}} \text{Target compound}

Physicochemical Properties

Solubility and Stability

The compound exhibits:

  • Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the methoxyethyl and ester groups.

  • Hydrolytic instability at extreme pH, attributable to the ester linkage.

Spectroscopic Data

Key spectral features include:

  • IR: Strong absorption at 1720 cm⁻¹ (C=O stretch of ester).

  • ¹H NMR: A singlet at δ 3.65 ppm (methoxy protons) and multiplet at δ 7.2–8.1 ppm (aromatic protons).

PropertyValue
Molecular Weight332.4 g/mol
LogP (predicted)2.3
Melting Point145–148°C

Biological Activities and Mechanisms

Receptor Interactions

Structural analogs of isoquinoline derivatives, such as those targeting bombesin receptors, suggest potential affinity for neuropeptide pathways . The glycinate moiety may mimic endogenous ligands, enabling competitive inhibition .

Enzymatic Inhibition

The compound’s ester group could serve as a substrate for carboxylesterases, releasing glycine derivatives that modulate metabolic pathways.

Applications in Medicinal Chemistry

Lead Compound Optimization

Modifications to enhance bioavailability:

  • Replacing the methoxyethyl group with a polyethylene glycol chain to improve solubility.

  • Introducing fluorine atoms to increase metabolic stability.

Future Perspectives

Research Priorities

  • In vitro assays to quantify receptor binding affinity (e.g., IC₅₀ measurements).

  • Pharmacokinetic profiling to assess absorption and distribution.

Clinical Translation

Challenges include optimizing blood-brain barrier penetration for neurological applications and mitigating off-target effects through structural refinement.

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